

A Technical Guide to the Physicochemical Characteristics of 1,3-Dilinolein

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Compound of Interest

Compound Name: 1,3-Dilinolein

Cat. No.: B586039

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Abstract

1,3-Dilinolein is a diglyceride of significant interest in various scientific fields, including drug delivery and nutritional science. Its specific chemical structure, with two linoleic acid chains esterified to the first and third positions of a glycerol backbone, imparts distinct physicochemical properties that influence its behavior in both in vitro and in vivo systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **1,3-Dilinolein**, detailed experimental protocols for their determination, and a discussion of its role in cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

1,3-Dilinolein is formally known as [2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate.^[1] Its structure consists of a central glycerol molecule with linoleic acid, an 18-carbon polyunsaturated fatty acid with two cis double bonds, attached at the sn-1 and sn-3 positions. The secondary hydroxyl group at the sn-2 position remains free.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters of **1,3-Dilinolein**.

Identifier	Value	Source(s)
CAS Number	15818-46-9	[2] [3] [4] [5]
Molecular Formula	C39H68O5	[1] [2] [3]
Molecular Weight	616.96 g/mol	[3] [6]
Monoisotopic Mass	616.50667527 Da	[1]

Physicochemical Property	Value	Source(s)
Physical Form	Liquid / Yellow Oil	[5] [6]
Boiling Point (Predicted)	677.1 ± 50.0 °C	[5]
Density (Predicted)	0.946 ± 0.06 g/cm ³	[5]
Topological Polar Surface Area	72.8 Å ²	[1]
Solubility	Soluble in ethanol, chloroform, and methanol.	[5]
Storage Temperature	-20°C	[5]
Stability	Light and temperature sensitive.	[5]

Spectroscopic and Analytical Data

Detailed spectroscopic data for **1,3-Dilinolein** is not readily available in the public domain. However, based on the known structure and data from similar compounds, such as 1,3-dilinoleoyl-2-Stearoyl glycerol, the expected spectral characteristics can be inferred.[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)

- ¹H NMR: Expected signals would include triplets for the terminal methyl groups (around 0.9 ppm), a broad multiplet for the aliphatic methylene protons (around 1.3 ppm), multiplets for the methylene groups adjacent to the double bonds (around 2.0-2.1 ppm), triplets for the

methylene protons alpha to the carbonyl groups (around 2.3 ppm), multiplets for the olefinic protons (around 5.3-5.4 ppm), and signals corresponding to the glycerol backbone protons. [7]

- ^{13}C NMR: Key signals would be observed for the carbonyl carbons of the ester groups (around 173-174 ppm), the olefinic carbons (around 128-130 ppm), the oxygenated carbons of the glycerol backbone, and the various aliphatic carbons of the linoleic acid chains.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy (Anticipated)

The FT-IR spectrum of **1,3-Dilinolein** is expected to show characteristic absorption bands for:

- O-H stretching of the free hydroxyl group on the glycerol backbone (broad band around $3400\text{-}3500\text{ cm}^{-1}$).
- C-H stretching of the aliphatic chains (around $2850\text{-}2960\text{ cm}^{-1}$).
- C=O stretching of the ester carbonyl groups (strong band around 1740 cm^{-1}).
- C=C stretching of the olefinic double bonds (around 1650 cm^{-1}).
- C-O stretching of the ester linkage (around $1160\text{-}1250\text{ cm}^{-1}$).

Mass Spectrometry (MS) (Anticipated)

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), **1,3-Dilinolein** would likely be observed as adducts (e.g., $[\text{M}+\text{Na}]^+$, $[\text{M}+\text{NH}_4]^+$). Tandem mass spectrometry (MS/MS) would reveal fragmentation patterns characterized by the neutral loss of the linoleic acid chains.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of **1,3-Dilinolein**.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and phase transition behavior of **1,3-Dilinolein**.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **1,3-Dilinolein** into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed aluminum pan to be used as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC instrument.
- Thermal Program:
 - Equilibrate the sample at 25°C.
 - Heat the sample to 80°C at a rate of 10°C/min to erase any prior thermal history.
 - Hold at 80°C for 5 minutes.
 - Cool the sample to -60°C at a rate of 10°C/min to induce crystallization.
 - Hold at -60°C for 5 minutes.
 - Heat the sample from -60°C to 80°C at a rate of 5°C/min. Record the heat flow versus temperature.
- Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the melting endotherm. Other thermal events, such as crystallization exotherms, can also be analyzed.

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of **1,3-Dilinolein** in various solvents.

Methodology (Qualitative):

- Label a series of test tubes for each solvent to be tested (e.g., water, ethanol, methanol, chloroform, hexane).
- Add 1 mL of each solvent to the corresponding test tube.
- Add approximately 10 mg of **1,3-Dilinolein** to each test tube.
- Vortex each tube for 30 seconds.
- Allow the tubes to stand for 10 minutes and visually inspect for the presence of undissolved material. The absence of a separate phase indicates solubility.

Methodology (Quantitative - Shake-Flask Method):

- Prepare saturated solutions by adding an excess amount of **1,3-Dilinolein** to a known volume of each solvent in sealed flasks.
- Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Centrifuge the saturated solutions to pellet the excess undissolved **1,3-Dilinolein**.
- Carefully withdraw a known volume of the supernatant.
- Quantify the concentration of **1,3-Dilinolein** in the supernatant using an appropriate analytical technique, such as gas chromatography (GC) after derivatization or high-performance liquid chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector).
- The determined concentration represents the solubility of **1,3-Dilinolein** in that solvent at the specified temperature.

Role in Cellular Signaling

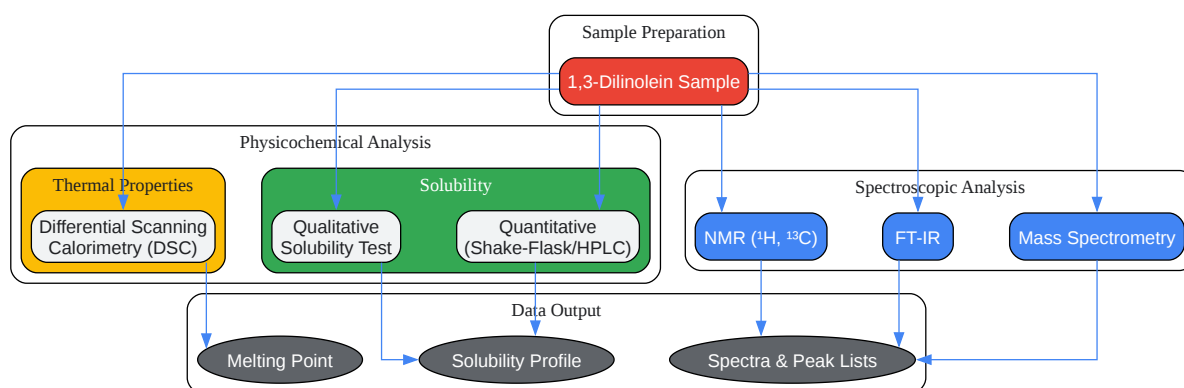
Diacylglycerols (DAGs) are crucial second messengers in cellular signaling, most notably through their activation of Protein Kinase C (PKC). However, this biological activity is highly stereospecific. The physiologically active isomer is sn-1,2-diacylglycerol, which is produced at

the plasma membrane from the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[8]

In contrast, **1,3-Dilinolein**, being a 1,3-diacylglycerol, is not a physiological activator of PKC.[8] Its primary role is as a metabolic intermediate in the synthesis and degradation of triacylglycerols. This functional difference is a critical consideration for researchers in drug development and cell biology.

Visualizations

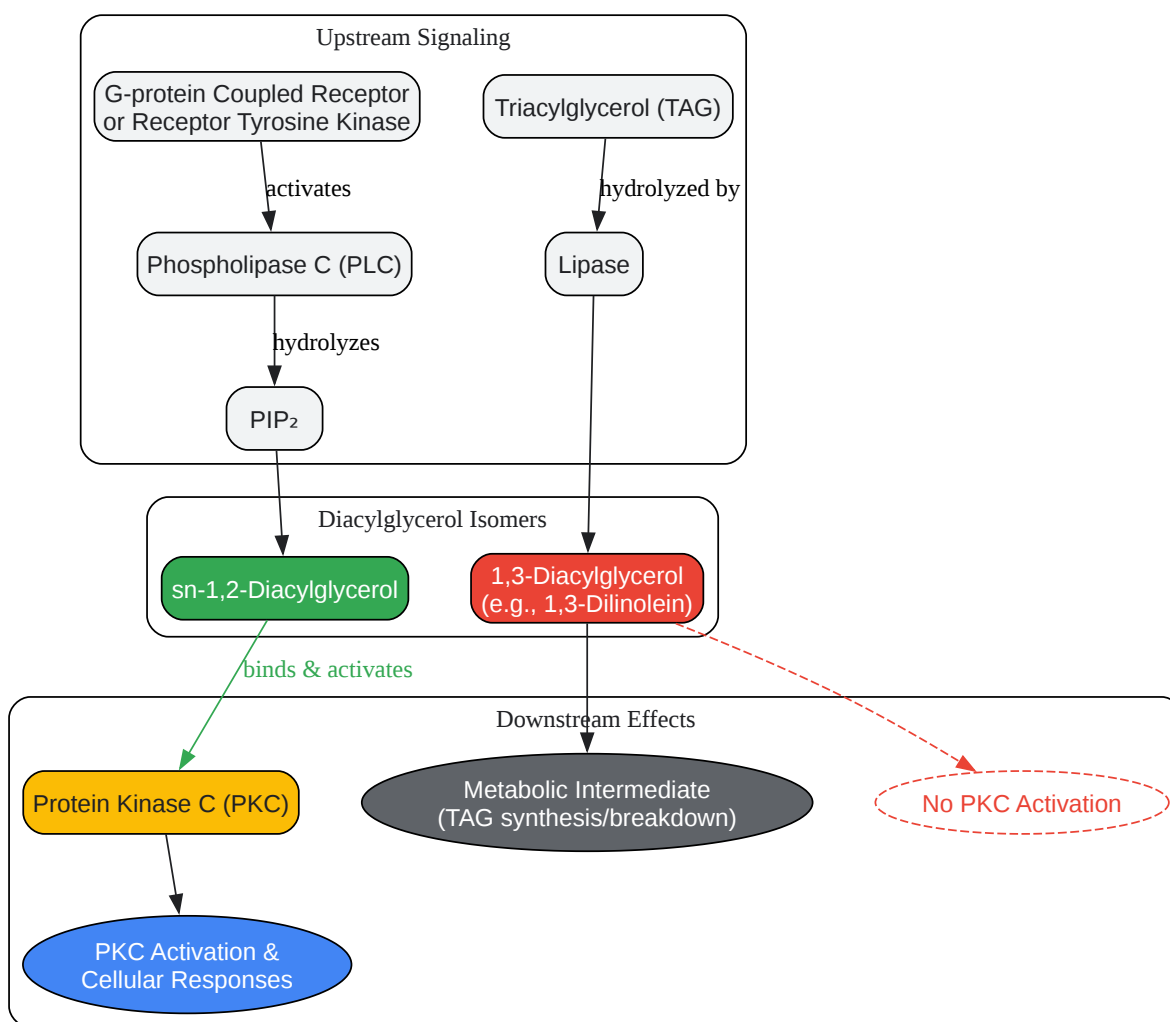
Experimental Workflow for Physicochemical Characterization



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Caption: Workflow for the physicochemical characterization of **1,3-Dilinolein**.

Diacylglycerol Isomers and Protein Kinase C (PKC) Activation



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Caption: Differential roles of diacylglycerol isomers in cellular signaling.

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